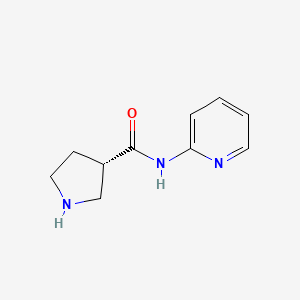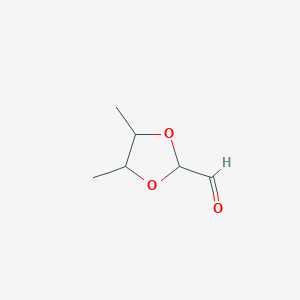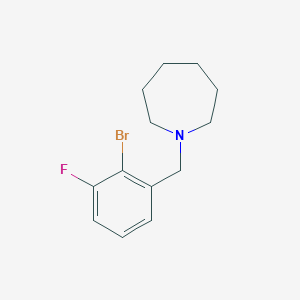
(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring and a methanesulfonyl fluoride group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of the methanesulfonyl fluoride group. One common method includes the reaction of 3-fluoropyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonates, and sulfonyl azides.
Oxidation: Production of sulfonic acids and sulfonyl chlorides.
Reduction: Generation of sulfonamides and sulfides.
Scientific Research Applications
(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-sulfonyl fluoride: Another sulfonyl fluoride compound with applications in organic synthesis and as an enzyme inhibitor.
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride: A fluorinated sulfonyl fluoride used in the synthesis of fluorinated surfactants.
Uniqueness
(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride is unique due to its combination of a fluorinated pyrrolidine ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C5H9F2NO2S |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C5H9F2NO2S/c6-5(1-2-8-3-5)4-11(7,9)10/h8H,1-4H2 |
InChI Key |
WFRSBUMHNNHUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CS(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)

![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)







![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
